B1177565 Huperzine C CAS No. 147416-32-8

Huperzine C

Cat. No. B1177565
CAS RN: 147416-32-8
InChI Key:
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Description

Huperzine A is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in China for centuries for the treatment of swelling, fever, and blood disorders . Recently, it has demonstrated neuroprotective effects in clinical trials in China .


Synthesis Analysis

Huperzine A has been semi-synthesized from a range of metal-catalyzed transformations based on a C(2)-halogenated variant of HupA . In silico-guided screening was performed to search for potential active compounds .


Molecular Structure Analysis

The molecular structure of Huperzine A is C15H18N2O . More detailed information about its structure might be available in the Certificate of Analysis (COA) provided by the supplier .


Physical And Chemical Properties Analysis

The molecular weight of Huperzine A is 242.32 g/mol . Its formula is C15H18N2O . More specific physical and chemical properties might be available in the COA provided by the supplier .

Scientific Research Applications

  • Alzheimer’s Disease Treatment : Huperzine A has shown beneficial effects in improving cognitive function, daily living activity, and global clinical assessment in patients with Alzheimer's disease. However, these findings should be interpreted cautiously due to the methodological quality of the trials (Yang et al., 2013).

  • Neuroprotective Properties : It has demonstrated memory enhancement in animal and clinical trials, and significant neuroprotective effects, such as protection against organophosphate intoxication and reduction of glutamate-induced cell death (Zangara, 2003).

  • Inhibition of Acetylcholinesterase : Huperzine A is a potent reversible inhibitor of acetylcholinesterase, which is key for improving cognitive function in Alzheimer's patients by enhancing central cholinergic tone. It also exhibits neuroprotective properties in vitro (Kozikowski et al., 1996).

  • Mitochondria-Dependent Neuroprotection : Huperzine A has been found to improve neuronal survival by inhibiting the mitochondria–caspase pathway, thereby attenuating apoptosis in rat cortical neurons (Zhou & Tang, 2002).

  • Efficacy in Mild to Moderate Alzheimer Disease : A clinical trial on huperzine A showed no significant cognitive effect at a dose of 200 μg BID in patients with mild to moderate Alzheimer disease. However, a higher dose of 400 μg BID demonstrated improvement in cognitive function at 11 weeks (Rafii et al., 2011).

  • Amyloid-β Accumulation and Mitochondrial Function : Huperzine A was observed to decrease amyloid-β accumulation and improve mitochondrial function, which are critical factors in Alzheimer's disease (Yang et al., 2012).

  • Neuroprotection and Antiepileptic Properties : Huperzine A has shown properties of neuroprotection and antiepileptic effects in preclinical research, acting mainly via nicotinic receptors and producing an anti-inflammatory response (Damar et al., 2016).

properties

IUPAC Name

(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGRHSRWTILCID-FIXISWKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Huperzine C

CAS RN

147416-32-8
Record name hupC protein, Bacteria
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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